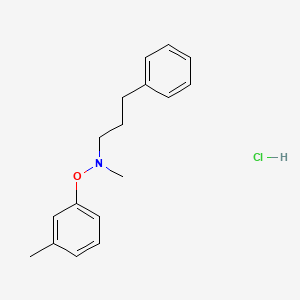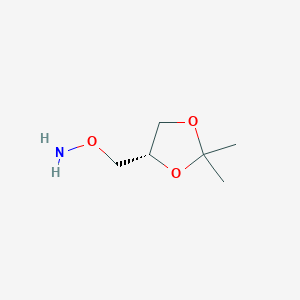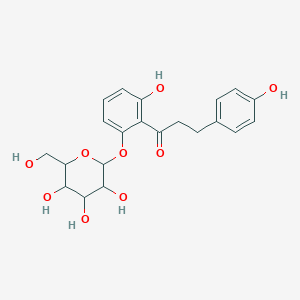![molecular formula C12H21N3O3 B1142041 (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate CAS No. 116300-00-6](/img/structure/B1142041.png)
(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound represents an intriguing area of study in organic chemistry due to its unique structural and chemical properties.
Synthesis Analysis
The synthesis process of related compounds often involves selective alkylations and protection-deprotection strategies. For instance, Baker, Condon, and Spanton (1992) described the synthesis of closely related compounds using optically pure 2-amino alcohols, leading to selective alkylations (Baker, Condon, & Spanton, 1992).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through methods like single crystal X-ray analysis. Baker, Condon, and Spanton (1992) used this method for compounds like (3S, 5S)-dialkyl-2,3,5,6-tetrahydro-5-alkyl-N-(tert-butyloxycarbonyl)-4H-1,4-oxazine-2-ones (Baker, Condon, & Spanton, 1992).
Chemical Reactions and Properties
Various studies have shown diverse reactions and properties of similar compounds. Rossi et al. (2007) explored divergent and solvent-dependent reactions of related compounds, revealing insights into mechanisms like stereospecific cycloaddition (Rossi et al., 2007).
Physical Properties Analysis
The physical properties of similar compounds can be complex, often influenced by their molecular structure and synthesis method. Studies like those by Baker et al. provide insights into the physical properties through structural determination methods.
Chemical Properties Analysis
Chemical properties are deeply linked to the molecular structure and synthesis methods. For instance, Zelenov et al. (2014) detailed the chemical properties of compounds synthesized using tert-butoxycarbonyl, highlighting the importance of synthesis pathways in defining chemical properties (Zelenov et al., 2014).
Applications De Recherche Scientifique
Applications in Material Science and Surface Chemistry
Diazonium Salts as Surface Modifiers : Aryl diazonium salts are utilized as coupling agents for attaching polymers, biomolecules, and nanoparticles to surfaces. This application is crucial in developing biosensors, protein arrays, and enhancing material properties by grafting synthetic polymers or biomacromolecules directly onto surfaces. The versatility of diazonium compounds in adhesion, surface, and materials sciences underscores their importance across multiple scientific domains (Mahouche-Chergui et al., 2011).
Safety And Hazards
Orientations Futures
Tertiary butyl esters find large applications in synthetic organic chemistry4. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems4. The resultant flow process was more efficient, versatile and sustainable compared to the batch4.
Please note that this information is general and may not apply directly to “(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate”. For more specific information, you may want to consult a specialist or perform a more targeted search.
Propriétés
IUPAC Name |
tert-butyl N-[(3S)-1-diazo-5-methyl-2-oxohexan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-8(2)6-9(10(16)7-14-13)15-11(17)18-12(3,4)5/h7-9H,6H2,1-5H3,(H,15,17)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECQFLSUODDBDO-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712102 |
Source


|
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate | |
CAS RN |
52716-48-0 |
Source


|
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)




